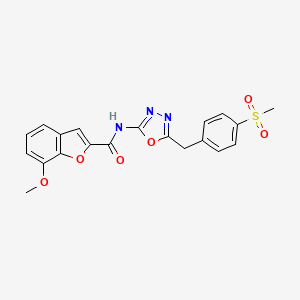![molecular formula C19H20ClN3O3S B2782041 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide CAS No. 1252861-43-0](/img/structure/B2782041.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide is a fascinating chemical entity characterized by its complex structure and multifaceted applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several meticulous steps to ensure the integrity of the functional groups. Typically, it begins with the formation of the thieno[3,2-d]pyrimidine core through cyclization reactions involving suitable precursors. The butyl group is introduced through alkylation reactions, followed by the acetamide moiety's incorporation via amide bond formation.
Industrial Production Methods
Scaling up the production requires robust methodologies to maintain purity and yield. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, are employed. Industrial production often utilizes automated systems to streamline synthesis, purification, and quality control.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom within the thieno[3,2-d]pyrimidine ring.
Reduction: Reduction reactions might target the carbonyl groups, modifying the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and alkoxides are frequently used for substitution reactions.
Major Products Formed from These Reactions
Depending on the reagents and conditions, the reactions yield a variety of derivatives that might exhibit altered pharmacological or chemical properties, enhancing their utility in different applications.
Aplicaciones Científicas De Investigación
This compound finds use in multiple research domains due to its versatile chemical nature:
Chemistry: Utilized as a precursor in synthesizing more complex molecules for chemical research and development.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic potential in treating various diseases, owing to its structural resemblance to biologically active molecules.
Industry: Employed in material science for developing novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide exerts its effects is highly dependent on its interaction with specific molecular targets. These might include enzymes, receptors, or other biological macromolecules, leading to modulation of biological pathways such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
When compared to similar compounds such as 2-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide derivatives, it stands out due to the additional butyl group and chlorine-substituted phenyl ring, which confer unique properties in terms of reactivity and biological activity. Similar compounds include:
2-(2,4-Dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
N-Phenylacetamide derivatives
Thieno[3,2-d]pyrimidine analogs
This exploration highlights the versatile nature of this compound and its potential impact across various scientific fields. Happy experimenting!
Propiedades
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chloro-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-3-4-9-22-18(25)17-14(8-10-27-17)23(19(22)26)11-15(24)21-16-12(2)6-5-7-13(16)20/h5-8,10H,3-4,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGSWRRZWGUYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone](/img/structure/B2781966.png)
![2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B2781967.png)
![5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2781971.png)
![2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B2781972.png)

![Ethyl 3-{[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}propanoate](/img/structure/B2781975.png)
![2-([(2-FLUOROPHENYL)METHYL]SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE](/img/structure/B2781976.png)



![2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2781981.png)
